molecular formula C17H20N2O2 B13357117 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole

4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B13357117
M. Wt: 284.35 g/mol
InChI Key: BXBSLSCQSOQNFP-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a quinoline derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions may include:

  • Temperature: 80-120°C
  • Solvent: Dimethylformamide (DMF) or toluene
  • Catalyst: Palladium or copper-based catalysts

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazole derivatives with higher oxidation states.

    Reduction: Reduction of the oxazole ring to form dihydrooxazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline or oxazole rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-oxazole derivatives with additional functional groups, while reduction may produce dihydrooxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole: Lacks the methoxy group on the quinoline ring.

    4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-oxazole: Lacks the dihydro component in the oxazole ring.

    2-(6-Methoxyquinolin-2-yl)-4,5-dihydrooxazole: Lacks the tert-butyl group.

Uniqueness

The presence of the tert-butyl group and the methoxy group on the quinoline ring in 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole may confer unique properties, such as increased stability, lipophilicity, or specific biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

4-tert-butyl-2-(6-methoxyquinolin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)15-10-21-16(19-15)14-7-5-11-9-12(20-4)6-8-13(11)18-14/h5-9,15H,10H2,1-4H3

InChI Key

BXBSLSCQSOQNFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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